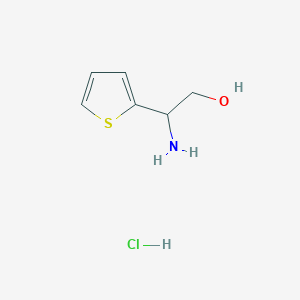
1-(4-Chloro-2-methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-2-methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorinated phenoxy group, a piperazine ring, and a propanol moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Preparation of 4-Chloro-2-methylphenol: This can be achieved through the chlorination of 2-methylphenol.
Formation of 4-Chloro-2-methylphenoxypropanol: This intermediate is synthesized by reacting 4-chloro-2-methylphenol with epichlorohydrin under basic conditions.
Coupling with 4-Phenylpiperazine: The final step involves the nucleophilic substitution reaction between 4-chloro-2-methylphenoxypropanol and 4-phenylpiperazine in the presence of a suitable base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chloro-2-methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the piperazine ring or the phenoxy group.
Substitution: Halogen substitution reactions can occur at the chlorinated phenoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Formation of 1-(4-Chloro-2-methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-one.
Reduction: Formation of reduced derivatives of the piperazine ring or phenoxy group.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
1-(4-Chloro-2-methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-2-methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol
- 1-(4-Methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol
- 1-(4-Chloro-2-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol
Uniqueness
1-(4-Chloro-2-methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride stands out due to the combination of its chlorinated phenoxy group and phenylpiperazine moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.
Propriétés
IUPAC Name |
1-(4-chloro-2-methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2.2ClH/c1-16-13-17(21)7-8-20(16)25-15-19(24)14-22-9-11-23(12-10-22)18-5-3-2-4-6-18;;/h2-8,13,19,24H,9-12,14-15H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIMPPJCCSYQHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-Methyl-N-[3-(3-methyl-2-oxoquinoxalin-1-yl)propyl]but-2-ynamide](/img/structure/B2972465.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2972466.png)
![N-[2-(4-Chlorophenyl)-2-methylpropyl]but-2-ynamide](/img/structure/B2972467.png)



![ethyl 5-(2-chloro-6-fluorobenzamido)-3-(3-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2972472.png)




![3,3-Dimethyl-1-[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]piperidine-2-carbonitrile](/img/structure/B2972484.png)

![2-(3,4-dimethylphenyl)-5-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2972488.png)
